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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of JNJ-1930942, a

positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The

following information is designed to guide researchers in utilizing this compound for studies on

α7 nAChR function and modulation.

Overview of JNJ-1930942
JNJ-1930942 is a selective positive allosteric modulator of the α7 nAChR.[1][2] As a PAM, it

enhances the receptor's response to an agonist, such as acetylcholine or choline, rather than

directly activating the receptor itself. This modulation is achieved by affecting the receptor's

desensitization characteristics.[1][2] JNJ-1930942 has been shown to potentiate agonist-

evoked intracellular calcium influx and enhance synaptic transmission in neuronal preparations.

[1][2] It exhibits no cytotoxic effects in GH4C1 cells at concentrations up to 50 µM.

Data Presentation: In Vitro Efficacy of JNJ-1930942
The following table summarizes the effective concentrations of JNJ-1930942 in various in vitro

assays.
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Assay Type
Cell/Tissue
Type

Agonist
Used

JNJ-
1930942
Concentrati
on Range

EC₅₀
Endpoint
Measured

Intracellular

Calcium Flux

GH4C1 cells

expressing

human α7

nAChR

Choline

Not explicitly

stated, but

potentiation

observed

Not explicitly

stated

Increase in

intracellular

Ca²⁺ levels

Electrophysio

logy

GH4C1 cells

expressing

human α7

nAChR

Choline,

Acetylcholine,

PNU-282987

Not explicitly

stated, but

potentiation

observed

Not explicitly

stated

Increased

peak and net

charge

response

Hippocampal

Slice

Electrophysio

logy

Rat

Hippocampal

Slices

(Dentate

Gyrus)

Electrical

Stimulation

300 nM - 20

µM

0.87 ± 0.11

µM

Increased

amplitude of

evoked

synaptic

potentials

Long-Term

Potentiation

(LTP)

Facilitation

Rat

Hippocampal

Slices

Weak Theta

Burst

Stimulation

(TBS)

1 µM
Not

applicable

Facilitation of

LTP induction

Experimental Protocols
Intracellular Calcium Flux Assay
This protocol is designed to measure the potentiation of agonist-induced calcium influx by JNJ-
1930942 in a cell line expressing the α7 nAChR.

Materials:

GH4C1 cells stably expressing human α7 nAChR

Cell culture medium (e.g., DMEM with 10% FBS)
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Hanks' Balanced Salt Solution (HBSS)

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Probenecid (optional)

α7 nAChR agonist (e.g., Choline chloride)

JNJ-1930942

96-well black, clear-bottom microplates

Fluorescence microplate reader with kinetic read capabilities and automated injection

Protocol:

Cell Plating:

Seed GH4C1-hα7 nAChR cells into 96-well black, clear-bottom microplates at an

appropriate density to achieve a confluent monolayer on the day of the assay.

Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

Dye Loading:

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4

AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS. The addition of an

anion-transport inhibitor like probenecid (1-2.5 mM) can prevent dye leakage.

Aspirate the cell culture medium from the wells and add the loading buffer.

Incubate the plate in the dark at 37°C for 45-60 minutes.

Compound Preparation and Incubation:

Prepare serial dilutions of JNJ-1930942 in HBSS to achieve the desired final

concentrations.
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Prepare the α7 nAChR agonist (e.g., choline) solution in HBSS at a concentration that

elicits a submaximal response (e.g., EC₂₀).

After the dye loading incubation, wash the cells gently with HBSS.

Add the JNJ-1930942 dilutions to the respective wells and incubate for 15-30 minutes at

room temperature or 37°C. Include vehicle control wells.

Measurement of Calcium Flux:

Set up the fluorescence microplate reader to measure fluorescence intensity at the

appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em

~494/516 nm for Fluo-4).

Establish a stable baseline fluorescence reading for each well.

Using the instrument's injector, add the agonist solution to the wells.

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2

seconds for 1-3 minutes) to capture the calcium response.

Data Analysis:

The change in fluorescence intensity (ΔF) is typically normalized to the baseline

fluorescence (F₀) to give ΔF/F₀.

Determine the peak response for each concentration of JNJ-1930942.

Plot the peak response against the concentration of JNJ-1930942 to generate a

concentration-response curve and calculate the EC₅₀ value for potentiation.

Whole-Cell Electrophysiology in GH4C1 Cells
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the

potentiation of α7 nAChR-mediated currents by JNJ-1930942.

Materials:
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GH4C1 cells stably expressing human α7 nAChR cultured on glass coverslips

External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10

Glucose, pH 7.4

Internal solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2

GTP, pH 7.2

α7 nAChR agonist (e.g., Acetylcholine, Choline)

JNJ-1930942

Patch-clamp amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Protocol:

Cell Preparation:

Place a coverslip with adherent GH4C1-hα7 nAChR cells in a recording chamber mounted

on the stage of an inverted microscope.

Continuously perfuse the chamber with the external solution.

Pipette Preparation and Seal Formation:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Approach a target cell with the patch pipette and apply slight positive pressure.

Upon contacting the cell membrane, release the pressure to form a high-resistance (GΩ)

seal.

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

Recording of α7 nAChR Currents:
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Clamp the cell at a holding potential of -60 mV.

Use a rapid solution application system to apply the α7 nAChR agonist for a short duration

(e.g., 1-2 seconds) to evoke an inward current.

Establish a stable baseline response by applying the agonist at regular intervals.

Application of JNJ-1930942:

Prepare different concentrations of JNJ-1930942 in the external solution containing the

agonist.

After establishing a stable baseline, perfuse the cell with the solution containing both the

agonist and JNJ-1930942.

Record the potentiated current response.

To generate a concentration-response curve, apply increasing concentrations of JNJ-
1930942.

Perform a washout with the agonist-only solution between applications to assess the

reversibility of the effect.

Data Analysis:

Measure the peak amplitude and the total charge transfer (the integral of the current over

time) of the evoked currents in the absence and presence of JNJ-1930942.

Calculate the potentiation as the percentage increase in the peak current or charge

transfer.

Plot the potentiation against the concentration of JNJ-1930942 to determine the EC₅₀

value.

Hippocampal Slice Electrophysiology for Synaptic
Potentiation
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This protocol is for assessing the ability of JNJ-1930942 to enhance synaptic transmission and

facilitate long-term potentiation (LTP) in acute hippocampal slices.

Materials:

Sprague-Dawley rats (P15-P25)

Ice-cold cutting and slicing solution (aCSF) with high Mg²⁺ and low Ca²⁺

Standard artificial cerebrospinal fluid (aCSF) for recording (in mM): e.g., 124 NaCl, 3 KCl,

1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5%

CO₂

JNJ-1930942

Vibrating microtome

Recording chamber for brain slices

Stimulating and recording electrodes

Electrophysiology rig with amplifier and data acquisition system

Protocol:

Hippocampal Slice Preparation:

Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold cutting solution.

Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

Transfer the slices to a holding chamber with standard aCSF, bubbled with 95% O₂/5%

CO₂, and allow them to recover for at least 1 hour at room temperature.

Recording Field Excitatory Postsynaptic Potentials (fEPSPs):

Transfer a single slice to the recording chamber and perfuse with standard aCSF at a

constant flow rate.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region.

Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

Application of JNJ-1930942 and Concentration-Response:

After establishing a stable baseline fEPSP recording for at least 20 minutes, begin

perfusion with aCSF containing JNJ-1930942.

Apply increasing concentrations of JNJ-1930942 (e.g., 300 nM to 20 µM) to the slice.

Record the fEPSP slope or amplitude for each concentration.

LTP Induction:

To assess the effect on LTP facilitation, after establishing a baseline, perfuse the slice with

1 µM JNJ-1930942.

After a stable potentiation of the baseline response is observed, apply a weak theta-burst

stimulation (TBS) protocol that does not typically induce LTP on its own.

Continue recording fEPSPs for at least 60 minutes post-TBS to measure the degree of

LTP.

Data Analysis:

For the concentration-response experiment, normalize the fEPSP slope or amplitude to

the baseline and plot against the JNJ-1930942 concentration to determine the EC₅₀.

For the LTP experiment, measure the fEPSP slope and express it as a percentage of the

pre-TBS baseline. Compare the magnitude of potentiation in the presence and absence of

JNJ-1930942.

Visualizations
Signaling Pathway of JNJ-1930942 Action
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Mechanism of JNJ-1930942 as a Positive Allosteric Modulator of α7 nAChR
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Click to download full resolution via product page

Caption: JNJ-1930942 binds to an allosteric site on the α7 nAChR, enhancing the receptor's

response to agonist binding and leading to increased calcium influx and downstream signaling.

Experimental Workflow for Intracellular Calcium Flux
Assay
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Workflow for Measuring JNJ-1930942 Potentiation of Calcium Flux

1. Plate GH4C1-hα7 cells
in 96-well plate

2. Load cells with
fluorescent calcium indicator

3. Incubate with
JNJ-1930942

4. Measure baseline and
agonist-stimulated fluorescence

5. Analyze data and
determine EC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

